3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[1,2-g]purine core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and dimethylphenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions
Formation of the Pyrimido[1,2-g]purine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidine and formylated purine derivatives under acidic or basic conditions.
Introduction of Substituents: The dichlorophenyl and dimethylphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. These reactions typically require catalysts such as aluminum chloride (AlCl3) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the dimethylphenyl group, which may affect its reactivity and biological activity.
9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the dichlorophenyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both dichlorophenyl and dimethylphenyl groups in 3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione makes it unique compared to similar compounds. These substituents can enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C25H25Cl2N5O2 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H25Cl2N5O2/c1-14-7-15(2)9-18(8-14)30-11-16(3)12-31-21-22(28-24(30)31)29(4)25(34)32(23(21)33)13-17-5-6-19(26)20(27)10-17/h5-10,16H,11-13H2,1-4H3 |
InChI Key |
UHUYWRNIMTYIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC(=C5)C)C |
Origin of Product |
United States |
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